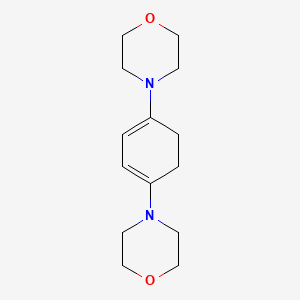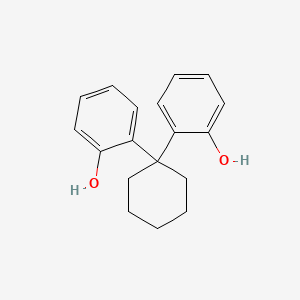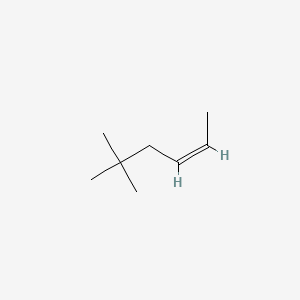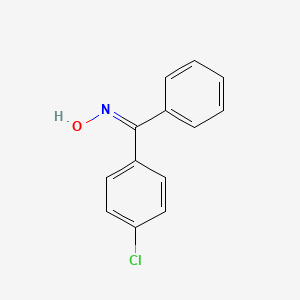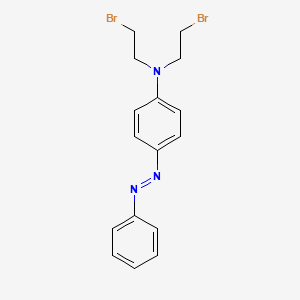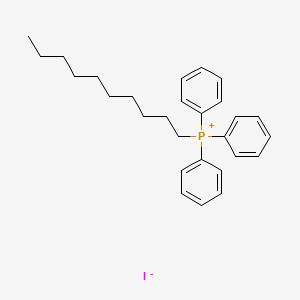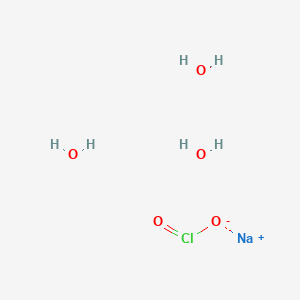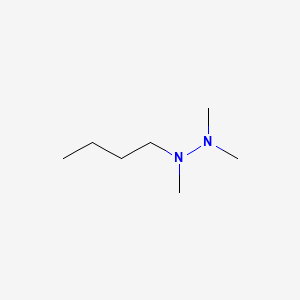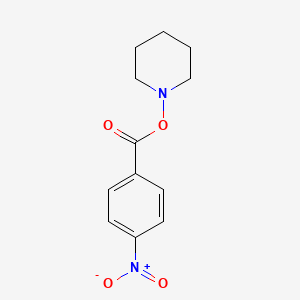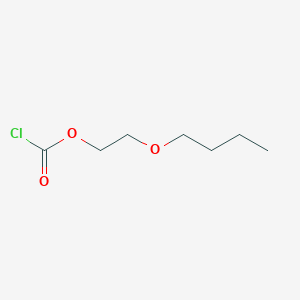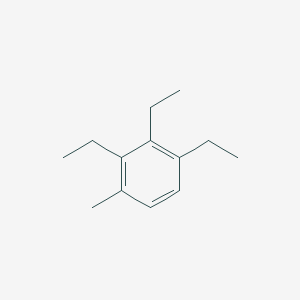
1,2,3-Triethyl-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triethyl-4-methylbenzene is an aromatic hydrocarbon with a benzene ring substituted by three ethyl groups and one methyl group. This compound is part of the alkylbenzene family, known for its diverse applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4-methylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of ethyl chloride (C2H5Cl) and methyl chloride (CH3Cl) as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1,2,3-Triethyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
科学的研究の応用
1,2,3-Triethyl-4-methylbenzene finds applications in various scientific fields:
作用機序
The mechanism of action of 1,2,3-Triethyl-4-methylbenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction is facilitated by the electron-donating effects of the ethyl and methyl groups, which increase the electron density on the benzene ring .
類似化合物との比較
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
Uniqueness: 1,2,3-Triethyl-4-methylbenzene is unique due to the presence of both ethyl and methyl groups, which impart distinct chemical properties and reactivity compared to its trimethylbenzene counterparts. The combination of these alkyl groups influences the compound’s steric and electronic characteristics, making it valuable for specific synthetic applications .
特性
CAS番号 |
41903-42-8 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC名 |
1,2,3-triethyl-4-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-8-10(4)12(6-2)13(11)7-3/h8-9H,5-7H2,1-4H3 |
InChIキー |
NZIBPSWYIIZAND-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)C)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

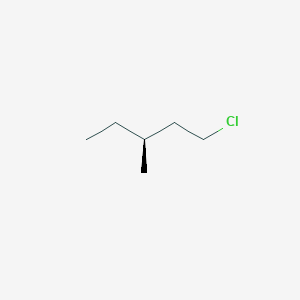
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
